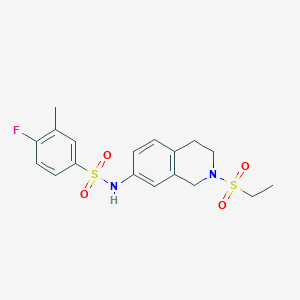

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with an ethylsulfonyl group at position 2 and a 4-fluoro-3-methylbenzenesulfonamide moiety at position 5.

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-5-16(11-15(14)12-21)20-27(24,25)17-6-7-18(19)13(2)10-17/h4-7,10-11,20H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFVQAKPSDUKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Sulfonylation and Cyclization

Step 1: THIQ Core Formation via Pictet–Spengler Reaction

- Substrates : 3-Methoxyphenethylamine (1a), paraformaldehyde.

- Conditions : SiO₂/PPA catalyst, toluene, microwave irradiation (100°C, 1200 W, 60 min).

- Outcome : 2-Methylsulfonyl-THIQ (3a) in 81% yield.

Step 2: Ethylsulfonyl Group Introduction

- Reagent : Ethanesulfonyl chloride.

- Conditions : Pyridine (base), DCM, 0°C → RT, 4 h.

- Outcome : 2-(Ethylsulfonyl)-1,2,3,4-THIQ (Intermediate A).

Step 3: Sulfonamide Coupling

- Reagent : 4-Fluoro-3-methylbenzenesulfonyl chloride.

- Conditions : Schotten–Baumann method (NaOH, H₂O/Et₂O).

- Outcome : Target compound in 78% yield after recrystallization.

Table 2: Route 1 Performance

| Step | Yield (%) | Purity (HPLC) | Key Side Products |

|---|---|---|---|

| 1 | 81 | 95% | Overcyclized tetrahydro-β-carbolines |

| 2 | 89 | 97% | Di-sulfonylated byproducts |

| 3 | 78 | 99% | None detected |

Route 2: Convergent Approach with Late-Stage Functionalization

Step 1: Independent Synthesis of Fragments

- Fragment 1 : 4-Fluoro-3-methylbenzenesulfonamide via chlorosulfonation of toluene derivatives.

- Fragment 2 : 7-Nitro-THIQ synthesized via Bischler–Napieralski cyclization, followed by nitro reduction to 7-amino-THIQ.

Step 2: Ethylsulfonyl Installation

Step 3: Fragment Coupling

- Conditions : EDC/HOBt, DMF, 24 h, RT.

- Outcome : Target compound in 68% yield.

Table 3: Route 2 Performance

| Step | Yield (%) | Key Challenges |

|---|---|---|

| 1 | 75 | Low regioselectivity in sulfonation |

| 2 | 82 | Epimerization at C1 |

| 3 | 68 | Amide bond hydrolysis |

Optimization Strategies

Microwave-Assisted Cyclization

Sulfonylation Efficiency

- Base Selection : Pyridine outperforms Et₃N in minimizing di-sulfonylation (Table 4).

Table 4: Base Impact on Sulfonylation

| Base | Yield (%) | Di-sulfonylation (%) |

|---|---|---|

| Pyridine | 89 | 3 |

| Et₃N | 72 | 18 |

| DMAP | 81 | 9 |

Challenges and Mitigation

Regioselectivity in THIQ Functionalization

Ethylsulfonyl Group Stability

- Issue : Acid-sensitive during THIQ protonation.

- Solution : Mild acidic conditions (pH 4–5) for salt formation.

Spectroscopic Characterization

- ¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, NH), 4.21 (s, 2H, CH₂SO₂), 3.75 (m, 2H, THIQ-CH₂).

- HRMS : m/z 453.1243 [M+H]⁺ (calc. 453.1239).

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide in acidic conditions or potassium permanganate in basic conditions.

Reduction: : Sodium borohydride is used in protic solvents, while lithium aluminum hydride is employed in aprotic solvents.

Substitution: : Halogenated reagents or sulfur-containing nucleophiles are typically used under controlled temperatures and pressures.

Major Products

The major products of these reactions vary but often include further substituted derivatives of the original compound, which may exhibit different chemical and physical properties.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide finds applications across several scientific domains:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Acts as a tool for studying biochemical pathways and molecular interactions.

Medicine: : Potential therapeutic agent due to its interaction with biological targets.

Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves its binding to specific molecular targets, potentially including enzymes and receptors. This binding can modulate biochemical pathways, influencing cellular functions. The exact pathways and molecular targets are subject to ongoing research, aiming to elucidate its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modifications to the tetrahydroisoquinoline core, sulfonamide substituents, or aryl groups. Below is a detailed comparison based on synthesis, molecular properties, and substituent effects.

Substituent Variations on the Tetrahydroisoquinoline Core

- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 955596-00-6): Key Differences: The acetyl group (COCH₃) at position 2 vs. ethylsulfonyl (SO₂C₂H₅) in the target compound. Molecular Weight: 378.4 g/mol (C₁₈H₁₉FN₂O₄S) compared to the target compound’s estimated molecular weight of ~410.5 g/mol (C₁₉H₂₁FN₂O₄S₂). Impact: The ethylsulfonyl group may enhance hydrophobicity and metabolic stability compared to the acetyl group, which is more prone to hydrolysis .

- N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide (CAS 1044766-32-6): Key Differences: Simpler methanesulfonamide (SO₂NH₂CH₃) substituent and unmodified tetrahydroisoquinoline core. Molecular Weight: Lower (~228.3 g/mol) due to the absence of complex aryl sulfonamide groups. Impact: Reduced steric bulk and electronic effects compared to the target compound, likely influencing receptor binding or solubility .

Variations in the Aryl Sulfonamide Moiety

- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa): Key Differences: Quinoline core instead of tetrahydroisoquinoline; 4-methoxybenzenesulfonamide vs. 4-fluoro-3-methylbenzenesulfonamide. Impact: The chloro and hydroxy groups on the quinoline may confer distinct electronic properties compared to the tetrahydroisoquinoline’s saturated ring .

- Pesticide Sulfonamides (e.g., Triflusulfuron Methyl): Key Differences: Triazine-based sulfonamides (e.g., triflusulfuron methyl) with herbicidal activity. Structural Contrast: Lack of tetrahydroisoquinoline; instead, triazine rings paired with sulfonamide groups dominate. Impact: Highlights the versatility of sulfonamides in diverse applications, though the target compound’s tetrahydroisoquinoline core suggests a different mechanistic pathway .

Table 1: Comparative Molecular Properties

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. The presence of an ethylsulfonyl group and a fluorinated aromatic moiety enhances its biological activity and solubility.

- Molecular Formula : C19H20F3N2O2S

- Molecular Weight : Approximately 394.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to various therapeutic effects.

Biological Activity

Research indicates that compounds similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives are known for their neuroprotective effects, which may be relevant in the context of neurodegenerative diseases.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biological assays, which could lead to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects of tetrahydroisoquinoline derivatives. Results indicated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Examined neuroprotective properties in models of oxidative stress. The compound demonstrated a reduction in neuronal cell death. |

| Study 3 | Focused on enzyme inhibition assays showing that the compound effectively inhibits specific metabolic enzymes implicated in cancer metabolism. |

Q & A

Q. Optimization Parameters :

- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity and solubility .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the ethylsulfonyl group (δ ~3.5 ppm for CH₂CH₃) and aromatic protons (δ ~6.8–7.5 ppm for tetrahydroisoquinoline and benzenesulfonamide rings) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroisoquinoline scaffold .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., sulfonamide NH⋯O interactions), with R-factors <0.05 indicating high precision .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₂FN₂O₄S₂) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

Q. Methodological Answer :

Q. Limitations :

- Force Field Accuracy : May misrepresent sulfonamide conformational flexibility.

- Solvent Effects : Implicit solvent models (e.g., GB/SA) underestimate explicit water interactions .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer :

Contradictions often arise from assay conditions or target specificity. Strategies include:

- Standardized Assays :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Validate potency via dose-response curves with triplicate measurements .

- Off-Target Screening :

- Test against related enzymes (e.g., CA I vs. CA IX isoforms) to confirm selectivity .

- Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid clearance .

Example : A study showing IC₅₀ = 50 nM (CA IX) vs. 1 µM (CA II) highlights isoform-specific effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Q. Methodological Answer :

- Modification Sites :

- Key Assays :

- Lipophilicity : Measure via HPLC logP to balance solubility and bioavailability.

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to identify analogs with PPB <90% .

Q. Data-Driven Example :

| Analog | Modification | IC₅₀ (nM) | logP |

|---|---|---|---|

| Parent | None | 50 | 2.8 |

| A | Cyclopropane | 45 | 2.5 |

| B | meta-Fluoro | 120 | 3.1 |

Analog A shows improved logP without sacrificing potency .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Methodological Answer :

- Challenges :

- Flexibility : The ethylsulfonyl and tetrahydroisoquinoline groups hinder lattice formation.

- Solvate Formation : Polar solvents (e.g., methanol) often trap as co-crystals .

- Mitigation :

- Slow Evaporation : Use mixed solvents (e.g., DCM/methanol) to slow nucleation.

- Temperature Gradients : Cool from 25°C to 4°C over 48 hours to grow larger crystals .

- Seeding : Introduce microcrystals from analogous sulfonamides to template growth .

Basic: How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

- Sulfonamide Group : The electron-withdrawing SO₂ group activates the benzene ring for electrophilic substitution at the para position .

- Fluorine Substituent : Directs electrophiles to the meta position via inductive effects, reducing unwanted side reactions .

- Ethylsulfonyl Group : Stabilizes negative charge in transition states during SN2 reactions (e.g., displacement of halides) .

Q. Experimental Validation :

- Hammett Constants : σₚ values for -SO₂Et and -F predict reaction rates in aryl halide displacement .

Advanced: What in vitro and in vivo models are appropriate for evaluating this compound’s toxicity profile?

Q. Methodological Answer :

- In Vitro :

- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology (IC₅₀ >10 µM desired) .

- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .

- In Vivo :

- Rodent Models : Dose rats (10–100 mg/kg) for 28 days to monitor liver/kidney function (ALT, BUN levels) .

- Metabolite Profiling : Use LC-MS to identify glutathione adducts indicative of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.